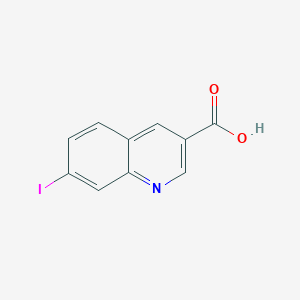

7-Iodoquinoline-3-carboxylic acid

Descripción

Propiedades

Fórmula molecular |

C10H6INO2 |

|---|---|

Peso molecular |

299.06 g/mol |

Nombre IUPAC |

7-iodoquinoline-3-carboxylic acid |

InChI |

InChI=1S/C10H6INO2/c11-8-2-1-6-3-7(10(13)14)5-12-9(6)4-8/h1-5H,(H,13,14) |

Clave InChI |

ZVUJDPGIOIVMNK-UHFFFAOYSA-N |

SMILES canónico |

C1=CC(=CC2=NC=C(C=C21)C(=O)O)I |

Origen del producto |

United States |

Synthetic Methodologies and Chemical Precursors of 7 Iodoquinoline 3 Carboxylic Acid and Its Analogues

Strategies for Direct Synthesis of 7-Iodoquinoline-3-carboxylic Acid

The direct construction of the this compound core can be achieved through several efficient synthetic routes. These methods often focus on building the quinoline (B57606) system from acyclic precursors in a convergent manner.

One-Pot Multicomponent Reactions Employing Iodo-aniline Derivatives

Multicomponent reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single reaction vessel to form a complex product, incorporating most or all of the atoms of the starting materials. uniba.it These reactions are prized for their atom economy, reduced number of purification steps, and ability to rapidly generate molecular diversity. uniba.itnih.govrsc.org

A prominent MCR for quinoline synthesis is the Doebner reaction. nih.gov This reaction typically involves an aniline (B41778), an aldehyde, and pyruvic acid to form quinoline-4-carboxylic acids. nih.gov For the synthesis of this compound analogues, a variation of this reaction can be employed. A study details a successful one-pot synthesis of 6-iodo-2-phenylquinoline-4-carboxylic acid by reacting iodo-aniline, an aldehyde (benzaldehyde), and pyruvic acid in acetic acid with a catalytic amount of trifluoroacetic acid (TFA) under reflux conditions for 12 hours. nih.gov This approach, by substituting the appropriate iodo-aniline isomer (i.e., 3-iodoaniline) and modifying the aldehyde and acid components, presents a viable strategy for the direct synthesis of the target molecule and its derivatives. The general mechanism involves the formation of an imine from the aniline and aldehyde, followed by reaction with the enol of pyruvic acid and subsequent cyclization and oxidation to the quinoline ring.

Table 1: Doebner Reaction for Iodo-Quinoline Carboxylic Acid Synthesis

| Reactant A | Reactant B | Reactant C | Solvent | Catalyst | Product Example |

|---|

Derivatization from Precursor Quinoline-3-carboxylic Acid Esters

A common and straightforward method for obtaining carboxylic acids is through the hydrolysis of their corresponding esters. This strategy is widely applied in quinoline chemistry. researchgate.netchemicalbook.com The synthesis can first target a more soluble or easily purified ester derivative, such as an ethyl or methyl ester, which is then converted to the final carboxylic acid in a subsequent step.

The hydrolysis is typically achieved by heating the ester with an aqueous solution of a base, such as sodium hydroxide (B78521), followed by acidification. chemicalbook.commdpi.com For instance, 4-hydroxyquinoline-3-carboxylic acid ethyl ester can be suspended in a sodium hydroxide solution and heated under reflux for two hours. After cooling, the mixture is acidified with hydrochloric acid to precipitate the desired 4-hydroxyquinoline-3-carboxylic acid, which can then be collected by filtration. chemicalbook.com This method is broadly applicable and represents a reliable final step in a multi-step synthesis of this compound, where an intermediate like ethyl 7-iodoquinoline-3-carboxylate would be saponified to yield the target acid.

Synthesis of Key this compound Intermediates and Building Blocks

The synthesis of complex molecules often relies on the preparation of versatile intermediates that can be chemically modified. For the this compound family, several key building blocks are of strategic importance.

Preparation of Ethyl 4-Chloro-7-iodoquinoline-3-carboxylate

Ethyl 4-chloro-7-iodoquinoline-3-carboxylate is a highly versatile intermediate, as the chlorine atom at the 4-position can be readily displaced by various nucleophiles, allowing for the introduction of diverse functional groups. researchgate.net Its synthesis is a well-documented multi-step process. researchgate.net

The synthesis commences with 3-iodoaniline, which undergoes condensation with diethyl ethoxymethylenemalonate (EMME). This reaction is typically performed by heating the reactants, often overnight at elevated temperatures (e.g., 110 °C), to form an intermediate enamine. researchgate.net The subsequent step is a thermal cyclization of the enamine to form the quinolone ring system. This is achieved by heating at high temperatures (250 °C) in a high-boiling point solvent like Dowtherm A, yielding ethyl 4-hydroxy-7-iodoquinoline-3-carboxylate. researchgate.net The final step is the conversion of the 4-hydroxy group to a 4-chloro group. This is accomplished by treating the quinolone with a chlorinating agent, most commonly phosphorus oxychloride (POCl₃), at reflux (e.g., 97 °C) overnight. researchgate.net This sequence provides the desired ethyl 4-chloro-7-iodoquinoline-3-carboxylate, a crucial building block for further chemical elaboration. researchgate.netresearchgate.net

Table 2: Synthesis of Ethyl 4-Chloro-7-iodoquinoline-3-carboxylate

| Step | Starting Material | Reagents | Conditions | Product |

|---|---|---|---|---|

| 1 | 3-Iodoaniline | Diethyl ethoxymethylenemalonate (EMME) | 110 °C, overnight | Diethyl 2-((3-iodophenyl)amino)methylenemalonate |

| 2 | Diethyl 2-((3-iodophenyl)amino)methylenemalonate | Dowtherm A | 250 °C, 3 hours | Ethyl 4-hydroxy-7-iodoquinoline-3-carboxylate |

Approaches to 4-Hydroxy-7-iodoquinoline-3-carboxylic Acid

The 4-hydroxyquinoline-3-carboxylic acid core is central to the structure of many quinolone antibiotics. The synthesis of the 7-iodo derivative often employs the Gould-Jacobs reaction. acs.org This classical method involves the reaction of an aniline with diethyl ethoxymethylenemalonate (EMME), followed by thermal cyclization. google.com

Starting with 3-iodoaniline, the initial condensation with EMME yields an aminomethylenemalonate intermediate. The subsequent thermal cyclization, typically carried out by heating in a high-boiling solvent such as diphenyl ether, leads to the formation of ethyl 4-hydroxy-7-iodoquinoline-3-carboxylate. google.com This ester can then be hydrolyzed to the carboxylic acid. A patent describes a procedure where an intermediate, compound 6-E, is heated under nitrogen at 280°C for 15 minutes to yield 7-iodoquinolin-4-ol (a decarboxylated analog) in high yield, demonstrating the high temperatures often required for such cyclizations. chemicalbook.com The hydrolysis of the ester function to the final carboxylic acid is typically achieved through saponification with sodium hydroxide, followed by acidic workup. chemicalbook.comchemicalbook.com

Methods for 3-Hydroxy-4-iodoquinoline-7-carboxylic Acid

The synthesis of the isomeric 3-hydroxy-4-iodoquinoline-7-carboxylic acid is less commonly documented. However, established methods for quinoline synthesis can be adapted to target this specific substitution pattern. The Pfitzinger reaction, for example, involves the condensation of isatin (B1672199) (or its derivatives) with a carbonyl compound containing an α-methylene group in the presence of a base to yield quinoline-4-carboxylic acids. researchgate.net To obtain the desired 7-carboxylic acid, one would need to start with a 5-substituted isatin.

A reported synthesis of 3-hydroxy-2-aryl-quinoline-4-carboxylic acids involves the reaction of an acetoxy ketone with a 5-substituted isatin in the presence of potassium hydroxide in aqueous ethanol (B145695) under reflux. researchgate.net While this provides a 4-carboxylic acid, adapting this to a 7-carboxylic acid would require starting with an appropriately substituted isatin derivative. The introduction of the 4-iodo group would likely be a separate step, potentially via Sandmeyer reaction from a 4-amino precursor or another halogenation method. The synthesis of 3-hydroxyquinolines often involves different strategies than their 4-hydroxy counterparts, and specific, optimized procedures for 3-hydroxy-4-iodoquinoline-7-carboxylic acid are not prominently featured in the surveyed literature.

General Synthetic Pathways Applicable to this compound Derivatives

The preparation of quinoline carboxylic acids, including iodo-substituted analogues, frequently employs classic named reactions that build the heterocyclic ring system from acyclic precursors. Additionally, modern cross-coupling and substitution reactions provide powerful tools for the late-stage functionalization of the quinoline scaffold.

Two of the most historically significant and reliable methods for synthesizing quinoline carboxylic acids are the Doebner and Pfitzinger reactions. Both pathways can be adapted to produce this compound by selecting appropriately substituted starting materials.

The Doebner reaction facilitates the synthesis of quinoline-4-carboxylic acids through the reaction of an aniline, an aldehyde, and pyruvic acid. acs.org To specifically generate a 7-iodoquinoline (B1603053) derivative, a 4-iodoaniline (B139537) would serve as the key precursor. The reaction mechanism is thought to proceed through initial condensation steps, such as an aldol (B89426) condensation between the pyruvic acid and the aldehyde, followed by a Michael addition of the aniline. acs.org An alternative proposed mechanism involves the initial formation of a Schiff base from the aniline and aldehyde, which then reacts with the enol form of pyruvic acid. acs.org Subsequent cyclization and dehydration yield the final quinoline-4-carboxylic acid. While this method traditionally yields 4-carboxyquinolines, variations exist to access other isomers.

The Pfitzinger reaction (also known as the Pfitzinger-Borsche reaction) is another cornerstone in quinoline synthesis, yielding substituted quinoline-4-carboxylic acids from the reaction of isatin with a carbonyl compound in the presence of a base. acs.orgijstr.org The reaction begins with the basic hydrolysis of the amide bond in isatin to form a keto-acid intermediate. acs.org This intermediate then condenses with a carbonyl compound (an aldehyde or ketone) to form an imine, which subsequently cyclizes and dehydrates to afford the quinoline product. acs.org For the preparation of a 7-iodoquinoline-4-carboxylic acid, the required starting material would be 5-iodoisatin. The versatility of the Pfitzinger reaction allows for a wide range of substituents on the resulting quinoline ring, dictated by the choice of the carbonyl component. kaust.edu.sa

Nucleophilic aromatic substitution (SNAr) provides a direct route to functionalize an aromatic ring by displacing a suitable leaving group with a nucleophile. wikipedia.org For this reaction to proceed, the aromatic ring must be rendered electron-deficient, typically by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. masterorganicchemistry.com These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, which forms during the reaction. wikipedia.org In the context of quinoline synthesis, if a quinoline ring were substituted at the C7 position with a good leaving group (like a halide other than iodide) and activated by appropriate electron-withdrawing groups, direct substitution with an iodide nucleophile could be envisioned.

A more common and highly effective method for introducing an iodine atom onto an aromatic ring, including the quinoline system, is the Sandmeyer reaction . lscollege.ac.in This reaction transforms a primary aromatic amine into a diazonium salt, which is then displaced by a nucleophile. nih.gov To synthesize this compound, one would start with 7-aminoquinoline-3-carboxylic acid. This precursor is treated with a source of nitrous acid (typically generated in situ from sodium nitrite (B80452) and a strong acid) to form the corresponding 7-diazonium salt. The subsequent introduction of an iodide source, such as potassium iodide, results in the displacement of the diazonium group (as nitrogen gas) and the installation of the iodine atom at the C7 position. lscollege.ac.inchegg.com The Sandmeyer reaction is particularly advantageous for producing aryl iodides as it often does not require the copper catalyst typically needed for the introduction of other halogens like chlorine or bromine. organic-chemistry.org

Copper-catalyzed cross-coupling reactions are a powerful and versatile tool in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The Ullmann condensation or Ullmann-type reactions specifically refer to copper-promoted conversions of aryl halides with various nucleophiles, including amines and alcohols, to form new bonds. wikipedia.orgorganic-chemistry.org These reactions are fundamental in building complex molecular architectures, including heterocyclic systems like quinolines.

The synthesis of the quinoline or quinolone skeleton can be achieved through copper-catalyzed domino or cascade reactions. acs.orgrsc.org For instance, a copper catalyst can facilitate the intramolecular C-N coupling of a suitably functionalized precursor, leading to the formation of the nitrogen-containing ring of the quinoline. acs.org Such strategies often involve the reaction of precursors like 2-haloanilines or 2-halobenzaldehydes with other components to build the quinoline framework in a stepwise or one-pot manner. acs.orgrsc.org The use of copper catalysts is essential for these transformations, and ligands such as picolinic acid or 1,10-phenanthroline (B135089) can significantly improve reaction efficiency and yields. acs.orgnih.gov While traditional Ullmann reactions required harsh conditions with high temperatures and stoichiometric copper, modern methods often use soluble copper catalysts and ligands, allowing for milder reaction conditions. wikipedia.orgnih.gov This approach provides a pathway to functionalized quinolines that can be further elaborated to target molecules like this compound.

Advanced Structural Elucidation and Spectroscopic Characterization of 7 Iodoquinoline 3 Carboxylic Acid and Its Derivatives

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is a powerful technique for determining the precise arrangement of atoms within a crystalline solid. For quinoline (B57606) derivatives, this method provides invaluable information about bond lengths, bond angles, and intermolecular interactions in the solid state.

In a study of a related derivative, ethyl 4-chloro-7-iodoquinoline-3-carboxylate (CIQC), single-crystal X-ray diffraction revealed that the molecule possesses a geometry close to its most stable predicted conformation. The molecules were found to have perfect Cₛ symmetry and were stacked in layers on crystallographic mirror planes. The primary packing motif involved groups of three molecules linked by weak C-H···O interactions. researchgate.net This type of detailed structural information is crucial for understanding the solid-state behavior and potential polymorphism of these compounds.

Spectroscopic Analyses

Spectroscopic techniques are essential for characterizing the structure and functional groups of molecules in various states.

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of a carboxylic acid, the acidic proton of the carboxyl group is highly deshielded and typically appears as a broad singlet in the 10-13 ppm region. princeton.edulibretexts.org Protons on the quinoline ring would exhibit characteristic chemical shifts and coupling patterns depending on their electronic environment, which is influenced by the iodine and carboxylic acid substituents. For instance, in quinoline-based compounds, aromatic protons generally appear in the downfield region of the spectrum. researchgate.netresearchgate.net

¹³C NMR Spectroscopy: The carbonyl carbon of a carboxylic acid is readily identifiable in the ¹³C NMR spectrum, typically appearing in the range of 160-185 ppm. princeton.edulibretexts.org The carbons of the quinoline ring would also show distinct signals, with their chemical shifts influenced by the electron-withdrawing effects of the iodine atom and the carboxylic acid group. researchgate.netresearchgate.net

Table 1: Typical NMR Chemical Shift Ranges for Carboxylic Acids

| Nucleus | Functional Group | Chemical Shift (ppm) |

|---|---|---|

| ¹H | Carboxyl (-COOH) | 10-13 |

| ¹H | Aromatic (Ar-H) | 7-9 |

| ¹³C | Carbonyl (-C OOH) | 160-185 |

Data compiled from multiple sources. princeton.edulibretexts.org

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific vibrational modes. For 7-iodoquinoline-3-carboxylic acid, the following characteristic absorptions would be expected:

O-H Stretch: A very broad band is anticipated in the region of 3300-2500 cm⁻¹ due to the hydrogen-bonded O-H group of the carboxylic acid dimer. spectroscopyonline.com

C=O Stretch: A strong, intense absorption band for the carbonyl group of the carboxylic acid is expected between 1760 and 1690 cm⁻¹. spectroscopyonline.com For aromatic carboxylic acids, this peak is typically found in the 1710-1680 cm⁻¹ range. spectroscopyonline.com

C-O Stretch: A medium intensity band corresponding to the C-O stretching vibration is expected in the 1320-1210 cm⁻¹ region. spectroscopyonline.com

O-H Bend: An O-H bending vibration may be observed around 1440-1395 cm⁻¹ and a broad peak between 960 and 900 cm⁻¹. spectroscopyonline.com

Aromatic C-H and C=C Stretches: Absorptions corresponding to the quinoline ring's C-H and C=C stretching vibrations would also be present.

Table 2: Characteristic IR Absorption Frequencies for Carboxylic Acids

| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| O-H Stretch (H-bonded) | 3300-2500 | Strong, Very Broad |

| C=O Stretch | 1760-1690 | Strong |

| C-O Stretch | 1320-1210 | Medium |

| O-H Bend | 1440-1395 | Medium to Weak |

Data compiled from multiple sources. spectroscopyonline.com

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Mass Spectrometry (MS): In the mass spectrum of a carboxylic acid, the molecular ion peak (M⁺) may be observed, although it can be weak for straight-chain acids. youtube.com Characteristic fragmentation patterns include the loss of the hydroxyl group ([M-17]) and the loss of the carboxyl group ([M-45]). youtube.comlibretexts.org For aromatic carboxylic acids, the molecular ion peak is typically more prominent. youtube.com

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the mass-to-charge ratio, allowing for the determination of the elemental composition of the molecule and its fragments. ub.edu This is crucial for confirming the molecular formula of this compound (C₁₀H₆INO₂).

Vibrational Spectroscopy and Matrix Isolation Studies

Vibrational spectroscopy, in conjunction with matrix isolation techniques, offers a powerful approach to study the conformational landscape and vibrational properties of molecules in an inert environment.

In a study on ethyl 4-chloro-7-iodoquinoline-3-carboxylate, matrix isolation infrared spectroscopy was employed to characterize the compound as isolated species in a cryogenic argon matrix. researchgate.net This technique allows for the trapping of individual molecules in an inert gas matrix at low temperatures, minimizing intermolecular interactions and enabling the study of different conformers. The experimental IR spectra were then compared with theoretical calculations to identify the most stable conformations. researchgate.net Such studies on this compound would provide a detailed understanding of its intrinsic vibrational modes and conformational preferences, free from the complexities of the solid or solution phase. researchgate.netmdpi.com

Chemical Transformations and Reactivity of 7 Iodoquinoline 3 Carboxylic Acid Derivatives

Carboxylic Acid Functional Group Reactivity in Quinoline (B57606) Scaffolds

The carboxylic acid moiety at the 3-position of the quinoline ring readily undergoes typical reactions of this functional group, providing a gateway to a variety of derivatives.

Esterification Reactions

Esterification of quinoline-3-carboxylic acids is a fundamental transformation for producing esters that may serve as intermediates or final products. A common method is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. masterorganicchemistry.comcerritos.edu This reaction is an equilibrium process, and to drive it towards the ester product, an excess of the alcohol is often used, or the water formed during the reaction is removed. masterorganicchemistry.com For instance, ethyl 4-chloro-7-iodoquinoline-3-carboxylate has been synthesized, highlighting its utility as a versatile building block that can be more easily solubilized and isolated compared to the parent carboxylic acid. researchgate.net The synthesis of this ester involved heating with Dowtherm A at 250 °C. researchgate.net Another approach to esterification, particularly for sterically hindered acids, is the use of dicyclohexylcarbodiimide (B1669883) (DCC) with a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP), which promotes the reaction under mild conditions. organic-chemistry.org

Table 1: Examples of Esterification Reactions

| Reactant | Reagents | Product | Reference |

|---|---|---|---|

| 7-Iodoquinoline-3-carboxylic Acid | Ethanol (B145695), Acid Catalyst (e.g., H₂SO₄) | Ethyl 7-iodoquinoline-3-carboxylate | masterorganicchemistry.comcerritos.edu |

| 4-Chloro-7-iodoquinoline-3-carboxylic acid | Dowtherm A, 250 °C | Ethyl 4-chloro-7-iodoquinoline-3-carboxylate | researchgate.net |

| Generic Carboxylic Acid | Alcohol, DCC, DMAP | Corresponding Ester | organic-chemistry.org |

Amidation and Hydrazide Formation

The carboxylic acid group can be readily converted to amides and hydrazides, which are important functional groups in medicinal chemistry. Direct amidation can be achieved by reacting the carboxylic acid with an amine. nih.gov This conversion can be facilitated by activating agents. For example, heating the ammonium (B1175870) salt of the carboxylic acid can lead to the formation of the corresponding amide. libretexts.org Boron-based reagents, such as B(OCH₂CF₃)₃, have also been shown to be effective for direct amide synthesis from carboxylic acids and amines. nih.gov

Hydrazide formation is typically accomplished through the hydrazinolysis of esters in an alcoholic solution. researchgate.net However, direct methods from the carboxylic acid are also available. One such method involves reacting the carboxylic acid with hydrazine (B178648) in the presence of a 1,3,5-triazine (B166579) derivative. google.com Continuous flow processes have also been developed for the synthesis of acid hydrazides from carboxylic acids, offering a scalable and efficient alternative. osti.gov These methods are applicable to a wide range of carboxylic acids, including aromatic and heteroaromatic ones. osti.gov

Table 2: Reagents for Amidation and Hydrazide Formation

| Desired Product | Starting Material | Key Reagents/Methods | Reference |

|---|---|---|---|

| Amide | Carboxylic Acid | Amine, Dehydrating Agent (e.g., DCC) | youtube.com |

| Amide | Carboxylic Acid | Amine, B(OCH₂CF₃)₃ | nih.gov |

| Ammonium Salt (Amide Precursor) | Carboxylic Acid | Ammonium Carbonate | libretexts.org |

| Hydrazide | Ester | Hydrazine Hydrate | researchgate.net |

| Hydrazide | Carboxylic Acid | Hydrazine, 1,3,5-triazine derivative | google.com |

| Hydrazide | Carboxylic Acid | Hydrazine (Continuous Flow) | osti.gov |

Transformations Involving the Iodine Substituent at C7

The iodine atom at the C7 position is a key handle for introducing molecular diversity through various cross-coupling and displacement reactions.

Palladium-Catalyzed Coupling Reactions (e.g., Sonogashira Coupling)

The Sonogashira reaction is a powerful palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction is particularly effective with aryl iodides, often proceeding under mild conditions. wikipedia.orgyoutube.com The reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and a base. wikipedia.org Copper-free variations have also been developed to prevent the undesired homocoupling of alkynes. wikipedia.org The reactivity of the halide in Sonogashira coupling follows the order I > Br > Cl. wikipedia.org This makes 7-iodoquinoline (B1603053) derivatives excellent substrates for introducing alkyne-containing substituents at the C7 position, which can serve as precursors for further transformations. Recently, methods for the decarbonylative Sonogashira cross-coupling of carboxylic acids have also been developed, providing a novel route to arylalkynes. nih.govrsc.org

Nucleophilic Displacement of Iodine at C7

While aromatic nucleophilic substitution reactions on unactivated aryl halides are generally difficult, the reactivity can be influenced by the nature of the quinoline ring system and the reaction conditions. In the context of halogens, displacement reactions are common where a more reactive halogen displaces a less reactive one from a solution of its halide. savemyexams.comsavemyexams.com The reactivity order for halogens is Cl > Br > I. savemyexams.com Therefore, displacing the iodine at C7 with another halogen like chlorine or bromine would generally not be favorable under standard nucleophilic aromatic substitution conditions without specific activation of the quinoline ring. However, other nucleophiles can potentially displace the iodo group, particularly with the aid of a transition metal catalyst.

Cyclization and Heterocycle Formation Based on 7-Substituted Quinoline-3-carboxylic Acids

The functional groups introduced at the C7 position, often via the transformations mentioned above, can participate in subsequent cyclization reactions to build fused heterocyclic systems. For instance, an alkyne introduced via Sonogashira coupling can undergo intramolecular cyclization. Similarly, other substituents can be designed to react with the quinoline nitrogen or other positions on the ring to form new rings. The synthesis of quinolines and their derivatives can be achieved through various methods, including the Friedländer and Pfitzinger reactions, which involve the cyclization of appropriately substituted anilines or related compounds. nih.gov While these are methods for forming the quinoline ring itself, analogous intramolecular cyclization strategies can be envisioned starting from a pre-formed and functionalized 7-substituted quinoline-3-carboxylic acid to construct more complex polycyclic structures.

Investigation of Biological Activities Non Clinical and Associated Mechanisms

Antimicrobial Activity of Iodo-Quinoline Derivatives

Iodo-quinoline derivatives, specifically those containing a carboxylic acid group, have emerged as promising scaffolds for the development of new antimicrobial agents. mdpi.comnih.gov Their activity has been evaluated against various pathogenic microbes, demonstrating a range of efficacy.

A study investigating a library of 6-iodo-substituted carboxy-quinolines found that these compounds exhibited antibacterial effects against Staphylococcus epidermidis and varying degrees of antifungal activity against Candida parapsilosis. mdpi.comnih.gov However, they showed no effect against Klebsiella pneumoniae. mdpi.com The microbicidal effect against S. epidermidis, a common strain in acute wounds, was notable for several variants, with compounds 4s, 4c, 4e, and 4d being the most active. mdpi.com For C. parapsilosis, only variants 4c, 4s, and 4t demonstrated a fungicidal impact. mdpi.com The antibacterial and antifungal action varies based on the radicals attached to the basic quinoline (B57606) structure. mdpi.combohrium.com

Another series of 7-methoxyquinoline (B23528) derivatives bearing a sulfonamide moiety was synthesized and tested against urinary tract infection pathogens. nih.gov Compound 3l from this series showed the highest effect on most tested bacterial and fungal strains, with a particularly strong impact against E. coli and C. albicans. nih.gov

| Compound/Variant | Target Microbe | Activity Metric | Result | Reference |

|---|---|---|---|---|

| Variants 4d, 4a, 4b, 4e, 4f, 4c, 4t, 7 | S. epidermidis | Microbicidal Effect | Better than solvent | mdpi.com |

| Variants 4s, 4c, 4e, 4d | S. epidermidis | Microbicidal Effect | Most active in series | mdpi.com |

| Variants 4c, 4s, 4t | C. parapsilosis | Fungicidal Effect | Active | mdpi.com |

| Compound 3l | E. coli | MIC | 7.812 µg/mL | nih.gov |

| Compound 3l | C. albicans | MIC | 31.125 µg/mL | nih.gov |

Biofilms pose a significant challenge in clinical settings, contributing to chronic infections and antibiotic resistance. mdpi.com Iodo-quinoline derivatives have been investigated for their ability to interfere with the initial stages of biofilm formation, namely microbial adhesion. mdpi.comnih.gov

A study found that the majority of tested iodo-quinoline derivatives could prevent the adherence of S. epidermidis cells. mdpi.com Specifically, compounds 4d, 4t, 4e, and 4c were more active than the base structure in inhibiting adhesion. mdpi.com A decrease in microbial adherence was also noted for the K. pneumoniae strain. mdpi.com For C. parapsilosis, compounds 4d, 4t, and 4c demonstrated greater activity in preventing cell adherence compared to the base structures. mdpi.com

Similarly, a 7-methoxyquinoline derivative, compound 3l , was effective in inhibiting biofilm extension. nih.gov At a concentration of 10.0 µg/mL, it achieved adhesion inhibition percentages of 94.60% for E. coli, 91.74% for P. aeruginosa, and 98.03% for C. neoformans. nih.gov This antibiofilm activity is partly attributed to its ability to damage the bacterial cell membrane, as evidenced by a protein leakage assay. nih.gov The inhibition of microbial adhesion is a crucial first step in preventing biofilm development. researchgate.net

The antimicrobial potency of quinoline derivatives is highly dependent on the nature and position of substituents on the quinoline ring. nih.govresearchgate.net Research on structure-activity relationships (SAR) has provided insights into optimizing these compounds for enhanced efficacy.

For C-7 thio-substituted 1-cyclopropyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acids, a 2-aminoethylthio group at the C-7 position was found to be the most effective for enhancing in vitro antibacterial activity. nih.gov In the same study, modifications at the C-5 position showed that activity increased in the order of OH < F < H < NH2. nih.gov The compound 5-amino-7-(2-aminoethyl)thio-1-cyclopropyl-6,8-difluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid was the most active derivative prepared. nih.gov

Antiplasmodial Activity and Targeting of the bc1 Complex

Quinoline-based compounds, such as chloroquine, have historically been mainstays in the treatment of malaria. researchgate.net Research into new quinoline derivatives, including those with iodine substitutions, continues to be a priority in the search for novel antiplasmodial agents, particularly against resistant strains of Plasmodium falciparum. nih.govnih.gov

The substituent at the C-7 position of the quinoline ring is critical for antiplasmodial activity. researchgate.netresearchgate.net Electron-withdrawing groups, such as chloro, bromo, and iodo, at this position have been shown to enhance antiplasmodial activity. researchgate.net These groups influence the electronic properties and pKa of the quinoline nitrogen, which is important for the drug's accumulation in the parasite's acidic food vacuole. researchgate.net

One study highlighted a nopyl-quinolin-4-yl amide derivative bearing a chloro substituent at C-7 (compound 8), which resulted in sub-micromolar efficacy against the chloroquine-resistant PfK1 strain of P. falciparum. nih.gov This suggests that specific substitutions at C-7 can overcome certain resistance mechanisms. nih.gov

The mitochondrial cytochrome bc1 complex (also known as complex III) is a validated and essential antimalarial drug target. nih.govnih.gov Forward genetic resistance studies have identified that certain quinolone derivatives, such as the 7-N-substituted-3-oxadiazole quinolones, target the Qo site of cytochrome b, a key component of the bc1 complex. nih.gov This inhibition disrupts the mitochondrial electron transport chain, which is vital for parasite survival. nih.gov The design of inhibitors targeting this complex often focuses on modifications at the C-7 position to optimize potency and overcome resistance. nih.gov

Antiproliferative Research on Quinoline-3-carboxylic Acid Derivatives

Beyond antimicrobial and antiplasmodial applications, quinoline-3-carboxylic acid derivatives have been investigated for their potential as antiproliferative agents for cancer therapy. nih.govnih.gov

A study on 2,4-disubstituted quinoline-3-carboxylic acid derivatives evaluated their in vitro activity against MCF-7 (breast cancer) and K562 (leukemia) cell lines. nih.gov The conversion from parent ester compounds to carboxylic acids was designed to alter the pKa value, enhancing the selective absorption of the drug in the acidic environment of cancer tissues. nih.gov The synthesized compounds exhibited micromolar inhibition with higher selectivity towards cancer cells compared to non-cancerous HEK293 cells. nih.gov Specifically, compounds 2f and 2l were identified as the most potent and selective in this series. nih.gov

Another study examined the antiproliferative effects of several quinoline carboxylic acids, including quinoline-3-carboxylic acid, on various tumor cell lines. nih.gov These derivatives displayed selective viability reduction in cervical HeLa and mammary MCF7 cells during prolonged incubations. nih.gov Quinoline-3-carboxylic acid was among the compounds possessing the most remarkable growth inhibition capacities against the mammary MCF7 cell line. nih.gov

| Compound Class/Derivative | Cell Line | Activity | Reference |

|---|---|---|---|

| 2,4-disubstituted quinoline-3-carboxylic acids (general) | MCF-7, K562 | Micromolar inhibition, selective vs. non-cancerous cells | nih.gov |

| Compound 2f | MCF-7, K562 | More selective and potent | nih.gov |

| Compound 2l | MCF-7, K562 | More selective and potent | nih.gov |

| Quinoline-3-carboxylic acid | MCF7 (mammary) | Remarkable growth inhibition | nih.gov |

| Quinoline-3-carboxylic acid | HeLa (cervical) | Selective viability reduction | nih.gov |

Antiviral Investigations of 7-Iodoquinoline-3-carboxylic Acid Analogues

Analogues of this compound belong to the broader quinoline class of compounds, which have been investigated for a range of biological activities, including antiviral properties. acs.org Research has particularly focused on their potential as inhibitors of viral enzymes.

Insights into Anti-HIV Activity of Quinolone-3-carboxylic Acids

The quinoline-3-carboxylic acid scaffold has been identified as a promising structure for the development of inhibitors against the human immunodeficiency virus type 1 (HIV-1). mdpi.com This line of inquiry draws inspiration from the structural similarities to antibiotic quinolones and their modification to target viral components. mdpi.com Specifically, these derivatives have been designed and synthesized as potential inhibitors of HIV-1 integrase (IN), a critical enzyme for viral replication. mdpi.comnih.gov

HIV-1 integrase is the target of clinically studied inhibitors like elvitegravir (B1684570) (GS-9137), which features a related quinolone structure. mdpi.com Research into novel quinoline-3-carboxylic acid derivatives aims to create new chemical entities that can effectively bind to the active site of this enzyme. mdpi.comnih.gov However, not all synthesized derivatives show significant potency. For instance, a series of 6-(pyrazolylmethyl)-4-oxo-4H-quinoline-3-carboxylic acid derivatives exhibited low inhibitory activity against HIV integrase, with IC₅₀ values greater than 100 µg/mL. mdpi.com Similarly, a different series of N'-arylidene-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide derivatives also showed no significant anti-HIV-1 activity at concentrations below 100 µM. nih.gov Despite these results, docking analyses suggest that the quinoline scaffold orients well within the integrase active site, indicating its potential as a template for further structural modifications to improve potency. nih.gov

Table 1: Anti-HIV-1 Activity of Selected Quinolone-3-Carboxylic Acid Analogues This table is for illustrative purposes and based on findings from the cited research.

| Compound Class | Target | Activity | Source |

|---|---|---|---|

| 6-(pyrazolylmethyl)-4-oxo-4H-quinoline-3-carboxylic acid derivatives | HIV-1 Integrase | Low inhibitory activity (IC₅₀ > 100 µg/mL) | mdpi.com |

Proposed Two-Metal Chelating Mechanism for Antiviral Action

The proposed mechanism for the anti-HIV activity of quinolone-3-carboxylic acid-based integrase inhibitors is centered on their ability to chelate metal ions. nih.govresearchgate.net This mechanism is analogous to the well-documented action of quinolone antibiotics against bacterial DNA gyrase and topoisomerase IV. researchgate.netmdpi.com The core structure of these molecules, featuring a carboxylic acid group at the 3-position and a carbonyl oxygen at the 4-position, creates a bidentate chelation site. nih.govnih.gov

This site strongly binds to divalent metal cations, most notably magnesium (Mg²⁺), which are essential cofactors in the active site of enzymes like HIV integrase. nih.gov The inhibitor is believed to bind to two Mg²⁺ ions within the enzyme's active site, acting as a bridge between the enzyme and the viral DNA substrate. nih.gov This forms a stable ternary complex involving the enzyme, the inhibitor, and the viral DNA. mdpi.com By chelating these crucial metal ions, the inhibitor effectively blocks the catalytic function of the integrase enzyme, preventing it from carrying out the DNA strand transfer step required for integrating the viral genome into the host cell's DNA. researchgate.net This mode of action, known as the two-metal chelating mechanism, is a hallmark of this class of inhibitors.

Biofortification Applications in Plant Systems

Iodoquinolines, including derivatives of this compound, have been explored as organic sources of iodine for the biofortification of crops. nih.govmdpi.com Biofortification is a strategy to increase the content of essential micronutrients in staple foods to improve public nutrition. nih.gov

Efficacy of Iodoquinolines in Iodine Biofortification of Potato Plants

Studies have evaluated the effectiveness of various iodoquinolines for enriching potato plants (Solanum tuberosum L.) with iodine. nih.gov In one key study, the efficacy of six different iodoquinolines was compared to the inorganic iodine source, potassium iodate (B108269) (KIO₃). nih.gov Among the tested organic compounds was 4-hydroxy-7-iodoquinoline-3-carboxylic acid, a structural analogue of the subject compound.

Table 2: Efficacy of Selected Iodoquinolines in Iodine Biofortification of Potato Tubers (Data adapted from Smoleń et al. nih.gov)

| Iodine Compound | Iodine Enrichment (% of RDA-I) |

|---|---|

| Potassium Iodate (KIO₃) | 1.44 – 28.53% |

| 5,7-diiodo-8-quinolinol | 1.53 – 9.80% |

| 5-chloro-7-iodo-8-quinolinol | 1.24 – 8.81% |

| 8-hydroxy-7-iodo-5-quinolinesulfonic acid | 1.06 – 7.35% |

| 4-hydroxy-7-iodoquinoline-3-carboxylic acid | 0.94 – 6.53% |

| 4-hydroxy-6-iodoquinoline-3-carboxylic acid | 1.03 – 3.10% |

| 4-hydroxy-8-iodoquinoline-3-carboxylic acid | 1.08 – 1.18% |

Metabolic Profile of Iodine in Plants Following Iodoquinoline Application

A critical aspect of using novel compounds for biofortification is understanding how the plant metabolizes them and in what form the target nutrient is stored. Research into the use of iodoquinolines for potato biofortification has included the analysis of the iodine metabolic profile within the plant tissues. nih.gov

Investigations revealed that the application of iodoquinolines, including 4-hydroxy-7-iodoquinoline-3-carboxylic acid, did not lead to an unusual accumulation of iodine-containing organic molecules. nih.gov The metabolic profile, which included the analysis for specific compounds like iodotyrosine, iodosalicylates, and iodobenzoates, was found to be similar to that of the control plants that did not receive iodine treatment. nih.gov This finding suggests that the plant likely processes the iodine from these organic carriers in a way that incorporates it into its typical metabolic system without forming novel, unintended iodinated organic compounds in the edible tubers. nih.gov

Theoretical and Computational Studies on 7 Iodoquinoline 3 Carboxylic Acid

Density Functional Theory (DFT) Calculations for Structural Conformations and Electronic Properties

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 7-Iodoquinoline-3-carboxylic acid, DFT calculations are instrumental in determining its optimized molecular geometry, including bond lengths, bond angles, and dihedral angles. These calculations provide a detailed three-dimensional picture of the molecule's most stable conformation.

A study on the closely related compound, ethyl 4-chloro-7-iodoquinoline-3-carboxylate, using the B3LYP/LANL2DZ++cc-pVDZ level of theory, reveals key structural parameters that are largely transferable to the carboxylic acid analog. The presence of the bulky iodine atom at the C7 position and the carboxylic acid group at the C3 position significantly influences the planarity and electronic distribution of the quinoline (B57606) ring system.

The electronic properties, such as the molecular electrostatic potential (MEP), are also elucidated through DFT. The MEP map highlights the electron-rich and electron-deficient regions of the molecule. For this compound, the oxygen atoms of the carboxylic acid group are expected to be the most electron-rich (negative potential), making them susceptible to electrophilic attack. Conversely, the hydrogen atom of the carboxylic acid and regions near the iodine atom would exhibit a more positive potential, indicating sites for nucleophilic interaction. This charge distribution is critical for understanding intermolecular interactions, such as hydrogen bonding, which are vital for molecular recognition in biological systems.

Table 1: Representative DFT Calculated Geometrical Parameters for a 7-Iodoquinoline-3-carboxylate Derivative Data based on calculations for ethyl 4-chloro-7-iodoquinoline-3-carboxylate.

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | C7-I | ~2.10 Å |

| C3-C(OOH) | ~1.50 Å | |

| C=O | ~1.22 Å | |

| O-H | ~0.97 Å | |

| Bond Angle | I-C7-C6 | ~119.5° |

| C2-C3-C(OOH) | ~121.0° | |

| O=C-O | ~123.0° |

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug design, it is used to predict the binding mode of a small molecule ligand, such as this compound, to the active site of a target protein.

Derivatives of 3-quinoline carboxylic acid have been investigated as inhibitors of protein kinase CK2, a significant target in cancer therapy. researchgate.netresearchgate.net Molecular docking studies of these compounds have revealed key interactions within the ATP-binding site of CK2. The quinoline scaffold typically forms hydrophobic interactions with residues such as Leu45 and Val66, while the carboxylic acid group is positioned to form hydrogen bonds with positively charged or polar residues like Lys68. researchgate.net

Table 2: Predicted Interacting Residues of this compound in the ATP-Binding Site of Protein Kinase CK2 Based on docking studies of analogous quinoline-3-carboxylic acid derivatives.

| Interaction Type | Amino Acid Residues |

|---|---|

| Hydrogen Bonding | Lys68, Asp175 |

| Hydrophobic Interactions | Val53, Val66, Ile95 |

| π-π Stacking | Phe113 |

| Halogen Bonding | (Potential interaction with backbone carbonyls) |

In Silico Prediction and Correlation of pKa Values with Biological Selectivity

The acid dissociation constant (pKa) is a critical physicochemical parameter that influences a molecule's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its interaction with biological targets. In silico methods for pKa prediction are valuable tools in the early stages of drug discovery. These methods range from empirical approaches based on Hammett-type equations to more sophisticated quantum mechanical calculations.

For this compound, two ionizable groups are present: the carboxylic acid and the quinoline nitrogen. The carboxylic acid is acidic, while the quinoline nitrogen is basic. The pKa of the carboxylic acid group is influenced by the electron-withdrawing nature of the quinoline ring and the iodine atom. Conversely, the basicity of the quinoline nitrogen is also modulated by these substituents.

Table 3: Predicted pKa Values and Their Influence on Biological Activity

| Ionizable Group | Predicted pKa Range | Predominant form at pH 7.4 | Implication for Biological Selectivity |

|---|---|---|---|

| Carboxylic Acid | 3.5 - 4.5 | Anionic (-COO⁻) | Facilitates ionic interactions with positively charged residues in the target's active site. |

| Quinoline Nitrogen | 4.0 - 5.0 | Neutral | A lower basicity may be favorable for cell permeability. |

Molecular Orbital Analysis for Frontier Electronic Structures

Molecular orbital (MO) theory provides a description of the electronic structure of molecules in terms of orbitals that are delocalized over the entire molecule. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are termed the frontier molecular orbitals. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's chemical reactivity and kinetic stability. acs.org

For this compound, the HOMO is expected to be localized primarily on the electron-rich quinoline ring system, with contributions from the iodine atom's lone pairs. The LUMO is likely to be distributed over the quinoline ring and the electron-withdrawing carboxylic acid group. A smaller HOMO-LUMO gap suggests that the molecule can be more easily excited, which can be related to its reactivity and its absorption of light at longer wavelengths. researchgate.net

The energies of the HOMO and LUMO are also related to the molecule's ionization potential and electron affinity, respectively. These parameters are crucial for understanding charge transfer processes, which are fundamental to many biological reactions.

Table 4: Representative Frontier Molecular Orbital Energies for a Substituted Quinoline Carboxylic Acid

| Molecular Orbital | Energy (eV) | Description |

|---|---|---|

| HOMO | -6.5 | Highest occupied molecular orbital, related to the ability to donate electrons. |

| LUMO | -2.0 | Lowest unoccupied molecular orbital, related to the ability to accept electrons. |

| HOMO-LUMO Gap | 4.5 | Energy difference, indicative of chemical reactivity and stability. |

Future Research Directions and Unexplored Avenues

Development of Novel Synthetic Routes

While classical methods like the Gould-Jacobs, Doebner, and Pfitzinger reactions provide foundational routes to quinoline-3-carboxylic acids, future research is directed towards developing more efficient, sustainable, and versatile synthetic strategies for 7-Iodoquinoline-3-carboxylic acid and its derivatives. researchgate.netnih.govacs.org

A significant challenge in established methods, such as the Doebner reaction, is the often-low reactivity and yield when using electron-deficient anilines. acs.orgnih.gov As 4-iodoaniline (B139537) (a precursor for the 7-iodoquinoline (B1603053) structure) can be a challenging substrate, overcoming this limitation is a key research goal. Promising future directions include:

One-Pot, Multi-Component Reactions: Recent successes in the one-pot, three-component synthesis of 6-iodo-substituted carboxy-quinolines using cost-effective catalysts like trifluoroacetic acid suggest a promising path forward. nih.govnih.gov Adapting these methods, which boast rapid reaction times and high yields, for the synthesis of the 7-iodo isomer is a logical and valuable objective.

Advanced Catalysis: The use of molecular iodine as an inexpensive, non-toxic, and mild Lewis acid catalyst for Friedländer annulation presents an eco-friendly alternative to harsh acid or base catalysts. psu.edu Exploring the applicability of iodine-catalyzed methods for the synthesis of this compound could lead to greener and more economical production.

Carbonylative and Decarboxylative Strategies: A patented novel process for synthesizing substituted 3-quinoline carboxylic acids involves the carbonylation and subsequent selective decarboxylation of functionalized quinolines. google.com Applying this methodology could provide an entirely new and efficient route to the target molecule from different precursors.

Flow Chemistry and Process Optimization: The conversion of batch syntheses to continuous flow processes can offer superior control over reaction parameters, improve safety, and enhance scalability. Future work could focus on adapting existing syntheses, such as those starting from ethyl 4-chloro-7-iodoquinoline-3-carboxylate, into flow chemistry setups. researchgate.net

Advanced Mechanistic Studies of Biological Actions

The 4-quinolone-3-carboxylic acid motif is a well-established pharmacophore, and its derivatives are known to exhibit a range of biological activities. nih.gov For this compound, future research must move beyond preliminary screening to elucidate the precise molecular mechanisms influenced by the 7-iodo substituent.

Key areas for advanced mechanistic investigation include:

Target Identification and Binding Mode Analysis: Derivatives of 3-quinoline carboxylic acid have been identified as inhibitors of specific enzymes, such as protein kinase CK2. tandfonline.comnih.gov Future studies should aim to identify specific molecular targets for this compound. This would involve a combination of molecular docking simulations to predict binding modes and experimental validation to confirm interactions and understand the structure-activity relationship conferred by the iodine atom. tandfonline.comnih.gov

Influence on Physicochemical Properties: The conversion of quinoline (B57606) carboxylate esters to their corresponding carboxylic acids has been shown to alter the pKa of the molecule. nih.gov This change can enhance selective accumulation in specific biological environments, such as the acidic milieu of tumors. nih.gov Advanced studies are needed to quantify the effect of the 7-iodo substituent on the acidity of the carboxylic group and to understand how this property could be exploited for targeted biological effects.

Exploration of New Application Domains (excluding clinical use)

Beyond its biological potential, the unique electronic and structural features of this compound make it a compelling candidate for applications in materials science and chemical biology. The presence of the heavy iodine atom, the rigid heterocyclic core, and the reactive carboxylic acid handle provide multiple avenues for exploration.

Future research in non-clinical domains could focus on:

Advanced Functional Materials: Quinoline derivatives are already recognized for their utility in functional materials. nih.gov The combination of a quinoline core and an iodine atom in this compound suggests its potential as a building block for photoactive and electroactive materials. Research into its use in synthesizing novel carbazole-quinoline hybrids could lead to new materials for organic electronic devices such as organic light-emitting diodes (OLEDs), solar cells, or semiconductor lasers. researchgate.net

Luminescent Probes: The quinoline core is a known fluorophore. nih.gov The presence of the heavy iodine atom could induce phosphorescence through the heavy-atom effect, opening up possibilities for developing specialized luminescent probes for time-resolved imaging or sensing applications where long-lived emission is advantageous.

Versatile Synthetic Building Block: The iodine atom on the quinoline ring is a versatile functional handle for a variety of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). This makes this compound a valuable platform molecule. researchgate.net Future work could demonstrate its utility in synthesizing complex, well-defined organic materials, metal-organic frameworks (MOFs), or as a ligand for novel catalysts where the electronic properties of the iodo-substituent can be used to tune catalytic activity. researchgate.netresearchgate.net

Q & A

Q. Key Considerations :

- Precursor Selection : Use iodinated aromatic aldehydes or introduce iodine post-cyclization via electrophilic substitution.

- Purification : Column chromatography or recrystallization to separate iodine-containing byproducts.

- Yield Optimization : Monitor reaction progress via TLC/HPLC, as iodine's steric bulk may slow kinetics.

How can spectroscopic techniques (e.g., NMR, IR, MS) be employed to characterize this compound and confirm its structure?

Basic Research Focus

Structural confirmation relies on multi-spectral analysis:

- NMR :

- ¹H NMR : Distinct aromatic proton signals (δ 7.5–9.0 ppm) and carboxylic acid proton (broad ~δ 12 ppm).

- ¹³C NMR : Carboxylic carbon (δ ~170 ppm) and iodine-induced deshielding of adjacent carbons.

- IR : Stretching vibrations for carboxylic acid (-COOH, ~2500–3300 cm⁻¹ and ~1700 cm⁻¹) and C-I bond (~500 cm⁻¹).

- Mass Spectrometry : Molecular ion peak ([M+H]⁺) matching the molecular weight (e.g., C₁₀H₆INO₂, ~307 g/mol). Isotopic patterns (e.g., ¹²⁷I) aid identification .

Validation : Compare with PubChem data for analogous compounds (e.g., 7-Chloro derivatives) .

What computational methods, such as density-functional theory (DFT), are suitable for studying the electronic properties of this compound?

Advanced Research Focus

DFT calculations (e.g., B3LYP/6-311+G(d,p)) can model:

- Electron Density Distribution : Iodine's polarizable electron cloud may alter HOMO-LUMO gaps, affecting reactivity.

- Correlation Energy : Colle-Salvetti-type functionals (adapted for halogenated systems) predict interaction energies with biological targets .

- Solvent Effects : Polarizable continuum models (PCM) simulate aqueous or DMSO environments .

Validation : Compare computed vibrational spectra (IR) and electrostatic potentials with experimental data.

How can researchers resolve contradictions in reported biological activities of halogenated isoquinoline-3-carboxylic acid derivatives?

Advanced Research Focus

Discrepancies in antimicrobial or anticancer efficacy (e.g., between 7-Chloro and 7-Fluoro analogs ) may arise from:

- Assay Variability : Standardize protocols (e.g., MIC testing, cell lines) and include positive controls (e.g., ciprofloxacin).

- Structural-Activity Relationships (SAR) : Use molecular docking to compare iodine's van der Waals interactions vs. chlorine’s electronegativity in target binding pockets.

- Meta-Analysis : Pool data from multiple studies (e.g., PubChem BioAssay) to identify trends .

What are the mechanistic considerations for nucleophilic substitution reactions at the 7-position of iodo-substituted isoquinoline derivatives?

Advanced Research Focus

Iodine’s role as a leaving group in SNAr reactions:

- Reactivity : Iodine’s weaker C-I bond (vs. C-Cl) facilitates substitution under milder conditions (e.g., K₂CO₃ in DMF at 60°C).

- Intermediate Trapping : Use ¹H NMR to detect aryl iodide intermediates during coupling reactions (e.g., Suzuki-Miyaura).

- Regioselectivity : Steric hindrance from the carboxylic acid group may direct substitution to the 7-position .

In designing experiments to evaluate the antimicrobial efficacy of this compound, what controls and standardization protocols are critical?

Q. Advanced Research Focus

- In Vitro Assays :

- MIC Determination : Serial dilution in Mueller-Hinton broth with Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.

- Cytotoxicity Controls : Test against mammalian cell lines (e.g., HEK293) to exclude nonspecific toxicity .

- Standardization : Follow CLSI guidelines for reproducibility. Include solvent controls (e.g., DMSO) to rule out solvent effects.

How can researchers assess the environmental impact and toxicity of this compound during disposal?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.